Product packaging for 4-Hexylbicyclo[2.2.2]octan-1-OL(Cat. No.:CAS No. 76921-52-3)

4-Hexylbicyclo[2.2.2]octan-1-OL

Cat. No.: B3153961
CAS No.: 76921-52-3
M. Wt: 210.36 g/mol
InChI Key: IZJPVBPBLYGAFI-UHFFFAOYSA-N
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Description

Significance of Bicyclo[2.2.2]octane Scaffolds in Modern Organic Synthesis and Structural Theory

The bicyclo[2.2.2]octane scaffold is a highly symmetrical and rigid carbocyclic system. This rigidity is a key feature, making it an excellent building block in various areas of chemistry. thieme-connect.com In medicinal chemistry, the BCO core is used as a bioisostere for phenyl rings, offering a three-dimensional, non-aromatic alternative with potentially improved physicochemical properties such as increased solubility and metabolic stability. nih.gov The defined spatial arrangement of substituents on the BCO framework allows for precise control over their orientation, which is crucial for designing molecules that can interact with biological targets. thieme-connect.comnih.gov For instance, BCO derivatives have been employed as scaffolds for asymmetric catalysis and as building blocks for therapeutic agents. oregonstate.edujustia.com

From a structural theory perspective, the BCO system has been instrumental in studying fundamental concepts of chemical bonding and reactivity. Its rigid nature allows for the investigation of through-bond and through-space electronic effects between substituents at the 1 and 4 positions. core.ac.uk The synthesis of the BCO skeleton is often achieved through cycloaddition reactions, most notably the Diels-Alder reaction, which provides a powerful method for its construction. researchgate.netarkat-usa.orgnih.gov The subsequent chemical transformations of the BCO core have been explored extensively, leading to a diverse range of functionalized bicyclic compounds. acs.orgescholarship.org

Overview of Bridgehead Substituted Bicyclo[2.2.2]octan-1-ol Derivatives and Their Unique Reactivity

Bridgehead positions in bicyclic systems are notoriously unreactive towards nucleophilic substitution reactions that proceed through a planar carbocation intermediate, a principle famously encapsulated in Bredt's Rule. justia.com The formation of a carbocation at the bridgehead of a BCO system is highly unfavorable because the rigid framework prevents the carbon from adopting the ideal trigonal planar geometry. This inherent strain imparts unique reactivity to bridgehead-substituted compounds like bicyclo[2.2.2]octan-1-ol.

The hydroxyl group at the bridgehead position is sterically hindered, which can affect its acidity and reactivity. Studies on 4-substituted bicyclo[2.2.2]octan-1-ols have shown that the nature of the substituent at the 4-position can influence the properties of the bridgehead hydroxyl group through electronic effects transmitted through the bicyclic framework. researchgate.net While direct substitution of the bridgehead hydroxyl group is difficult, these molecules can undergo rearrangement reactions under certain conditions, often leading to the formation of other bicyclic systems. researchgate.net The synthesis of bridgehead alcohols itself can be challenging, often requiring multi-step sequences. justia.comgoogle.com

Contextualization of 4-Hexylbicyclo[2.2.2]octan-1-OL within Bicyclic Alcohol Chemistry

The alkyl group at the 4-position primarily exerts its influence through steric and electronic effects. researchgate.net In the case of a hexyl group, the electronic effect is expected to be a weak electron-donating one through induction and hyperconjugation, which could subtly affect the reactivity of the bridgehead alcohol. The primary contribution of the hexyl group, however, would be to the molecule's physical properties, significantly increasing its non-polar character compared to the parent bicyclo[2.2.2]octan-1-ol.

The synthesis of this compound would likely follow established methods for creating 1,4-disubstituted BCOs, potentially involving a Diels-Alder reaction to form the core, followed by functional group manipulations to introduce the hydroxyl and hexyl groups at the respective bridgehead positions. This compound can serve as a precursor for other derivatives; for example, it can be converted to 1-chloro-4-hexylbicyclo[2.2.2]octane. guidechem.com

The table below presents some computed and experimental properties of this compound and related compounds to provide context.

PropertyThis compoundBicyclo[2.2.2]octan-1-ol4-Methylbicyclo[2.2.2]octan-1-ol4-Hexylbicyclo[2.2.2]octane-1-carboxylic acid
CAS Number 76921-52-3 fluorochem.co.uk2055-06-3824-13-5 chemeo.com73152-71-3 nih.gov
Molecular Formula C₁₄H₂₆OC₈H₁₄O nih.govC₉H₁₆O chemeo.comC₁₅H₂₆O₂ nih.gov
Molecular Weight ( g/mol ) 210.36126.20 nih.gov140.22238.37 nih.gov
Computed XLogP3-AA 4.11.4 nih.gov1.85.2 nih.gov

This data illustrates how the addition of the hexyl group significantly increases the lipophilicity (as indicated by the XLogP3-AA value) compared to the parent and methyl-substituted analogs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26O B3153961 4-Hexylbicyclo[2.2.2]octan-1-OL CAS No. 76921-52-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hexylbicyclo[2.2.2]octan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-13-7-10-14(15,11-8-13)12-9-13/h15H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJPVBPBLYGAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC12CCC(CC1)(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504514
Record name 4-Hexylbicyclo[2.2.2]octan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76921-52-3
Record name 4-Hexylbicyclo[2.2.2]octan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Hexylbicyclo 2.2.2 Octan 1 Ol and Analogous Structures

Strategies for Constructing the Bicyclo[2.2.2]octane Core

The formation of the bicyclo[2.2.2]octane skeleton is the foundational challenge in the synthesis of its derivatives. Several powerful cycloaddition and tandem reaction strategies have been developed to assemble this rigid structure with high efficiency and stereocontrol.

Diels-Alder Cycloadditions in Bicyclo[2.2.2]octane Formation

The Diels-Alder reaction, a [4+2] cycloaddition, remains one of the most powerful and widely used methods for constructing the bicyclo[2.2.2]octane core. This pericyclic reaction can be performed in both an intermolecular and intramolecular fashion, offering versatile routes to a wide array of substituted bicyclic systems. researchgate.net

Intramolecular Diels-Alder (IMDA) reactions are particularly effective for creating complex and sterically congested bicyclo[2.2.2]octane systems. nih.govnih.gov For instance, a nature-inspired IMDA reaction of a cyclohexadienone precursor has been utilized to construct the core of Andibenin B, simultaneously establishing three quaternary stereocenters. nih.govresearchgate.net Similarly, the synthesis of the tetrodotoxin core has been approached via an IMDA reaction of an ortho-quinone monoketal. thieme-connect.com The regioselectivity of these reactions can be influenced by the nature of the dienophile and the tether connecting the diene and dienophile, allowing for the formation of either fused or bridged products. researchgate.netnih.gov

Intermolecular Diels-Alder reactions also provide a convergent pathway. The reaction of 2,4-cyclohexadienones with activated alkenes is a common strategy, though it can be complicated by the propensity of the cyclohexadienone to undergo spontaneous dimerization. researchgate.net

Table 1: Examples of Diels-Alder Reactions in Bicyclo[2.2.2]octane Synthesis
Reaction TypeReactantsConditionsProductYieldReference
IntramolecularAllylic alcohol with cyclohexadienone moietyThermally inducedPentacyclic core of Andibenin BHigh nih.gov
Intramolecularo-Quinone monoketal derivativeNot specifiedBicyclo[2.2.2]octane skeleton for TetrodotoxinNot specified thieme-connect.com
Intramolecular6-acetoxy-6-alkenylcyclohexa-2,4-dien-1-oneLead tetraacetate oxidation followed by heatingBridged bicyclo[2.2.2]octane skeletonsVaries nih.gov

Cascade and Tandem Reactions for Bicyclic Core Construction

Cascade, or tandem, reactions offer a highly efficient method for constructing the bicyclo[2.2.2]octane skeleton by forming multiple bonds in a single, orchestrated operation. These processes minimize purification steps and can rapidly build molecular complexity from simple starting materials. rsc.orgnih.gov

A prominent example is the tandem Michael addition, also known as a bridged Robinson annulation. ucla.edu In this process, a cyclic enone reacts with a ketone under acidic conditions, proceeding through an intermolecular Michael addition followed by an intramolecular aldol (B89426) condensation to yield the bicyclo[2.2.2]oct-5-en-2-one core. ucla.edu This methodology has been extended to solid-phase synthesis, allowing for the generation of libraries of diverse bicyclo[2.2.2]octane derivatives through subsequent reductive amination. rsc.orgthieme-connect.com

Domino Michael/Michael reactions, often mediated by organocatalysts like diphenylprolinol silyl ether, provide another powerful route. This approach allows for the asymmetric synthesis of bicyclo[2.2.2]octane derivatives that possess a quaternary carbon at a bridgehead position with excellent diastereoselectivity. researchgate.net Other domino sequences, such as those involving 1,3-indanedione and 3-methyleneoxindoles, can generate novel spiro[bicyclo[2.2.2]octane-2,3′-indoline] derivatives through a sequence of cyclotrimerization and Diels-Alder reactions. acs.org

Table 2: Selected Cascade Reactions for Bicyclo[2.2.2]octane Synthesis
Reaction NameKey ReactantsCatalyst/ReagentKey Intermediate/ProcessProduct TypeReference
Tandem Michael/Aldol (Bridged Robinson Annulation)Cyclohexenone, KetoneTriflic acid1,5-DiketoneBicyclo[2.2.2]oct-5-en-2-ones ucla.edu
Domino Michael/Michaelα,β-Unsaturated aldehyde, Substituted cyclohexenoneDiphenylprolinol silyl etherSequential Michael additionsBicyclo[2.2.2]octanones with bridgehead quaternary carbon researchgate.net
Tandem Michael AdditionPolymer-bound acrylates, CyclohexenonesBaseEnolate formation and additionFunctionalized Bicyclo[2.2.2]octanes rsc.orgthieme-connect.com
Domino Cyclotrimerization/Diels-Alder1,3-Indanedione, 3-MethyleneoxindoleTriethylamineIn situ diene generationSpiro[bicyclo[2.2.2]octane-2,3′-indolines] acs.org

Ring Expansion and Contraction Approaches to Bicyclo[2.2.2]octane Alcohols

While less common than cycloaddition strategies, ring expansion and contraction methodologies provide alternative pathways to the bicyclo[2.2.2]octane framework. These methods involve the rearrangement of a pre-existing, often more accessible, ring system.

For example, photochemical rearrangements of certain cyclic ketones in alcoholic solution can lead to ring-expanded cyclic acetals. researchgate.net Another approach involves the oxidative decarboxylation of bicyclic systems with reagents like lead tetraacetate, which can be accompanied by skeletal rearrangements. In some cases, these rearrangements can convert a bicyclo[3.2.1]octane system into a bicyclo[2.2.2]octane derivative. researchgate.net However, the regioselectivity of such rearrangements can be difficult to control. The Baeyer-Villiger oxidation of bicyclo[2.2.2]octanone systems can also be considered a type of ring expansion, leading to lactones that can serve as versatile intermediates for further functionalization. researchgate.net

Introduction of the Bridgehead Hydroxyl Group in Bicyclo[2.2.2]octane Systems

Introducing a hydroxyl group at the C1 bridgehead position of the bicyclo[2.2.2]octane core is challenging due to the steric hindrance and the inherent instability of carbocation intermediates at this position, as dictated by Bredt's rule. stackexchange.commasterorganicchemistry.com Consequently, direct nucleophilic substitution is generally not feasible. google.com Specialized methods are required to achieve this transformation.

Oxidative Functionalization at Bridgehead Positions

Direct oxidation of the unactivated C-H bond at a bridgehead position is a formidable challenge. However, functionalization can be achieved through multi-step sequences. For instance, microbiological hydroxylation using specific enzymes can introduce hydroxyl groups at bridgehead positions, although this is more common in larger, more complex systems like 3-azabicyclo[3.3.1]nonane. nasa.gov

A more general chemical approach involves the Baeyer-Villiger oxidation of bicyclic ketones. The oxidation of a bicyclo[2.2.2]octane-2,6-dione, for example, can proceed with high regioselectivity, leading to the formation of functionalized oxabicyclic keto lactones. researchgate.net These lactones can then be further manipulated to generate a bridgehead hydroxyl group. Another strategy involves the generation of a bridgehead free radical, which can then be trapped by an oxygen source. The thermal decomposition of t-butylperoxyesters of bridgehead carboxylic acids is a known method for generating such radicals. adelaide.edu.au

Nucleophilic Additions Leading to Bridgehead Alcohols

While direct SN1 or SN2 reactions at the bridgehead are disfavored, the generation of a bridgehead carbocation from a suitable precursor, followed by trapping with a nucleophile like water, can be an effective strategy. stackexchange.com Bridgehead carbocations can be generated from bridgehead halides, such as 1-bromobicyclo[2.2.2]octane, using Lewis acids or silver salts (e.g., silver triflate). iastate.eduiastate.eduiastate.edu Although strained, these intermediates are sufficiently long-lived to be trapped by various nucleophiles, including water or alcohols, to yield the desired bridgehead alcohol. stackexchange.comiastate.edu The flexibility of the bicyclo[2.2.2]octane system makes the corresponding carbocation more accessible compared to more rigid systems like bicyclo[2.2.1]heptane. stackexchange.com

An alternative strategy involves allylindation of a mono-dioxolane protected 1,3-cyclohexadione, followed by ozonolysis and an intramolecular aldol addition. This sequence has been developed to produce bridgehead hydroxyl bicyclo[2.2.2]octane derivatives and has been adapted for asymmetric synthesis. lu.seresearchgate.net

Table 3: Methods for Introducing Bridgehead Hydroxyl Groups
MethodologyPrecursorKey ReagentsIntermediateProductReference
Carbocation Trapping1-Bromobicyclo[2.2.2]octaneSilver triflate, H₂OBridgehead carbocationBicyclo[2.2.2]octan-1-ol iastate.eduiastate.edu
Allylindation/Aldol CascadeProtected 1,3-cyclohexadioneAllyl bromide, Indium, O₃, BaseKeto-aldehyde4-Hydroxy bicyclo[2.2.2]octane-2,6-dione derivative lu.senih.gov
Baeyer-Villiger OxidationBicyclo[2.2.2]octane-2,6-dionem-CPBATetrahedral intermediateKeto lactone researchgate.net

Methods for Incorporating the Hexyl Side Chain at the C-4 Position

The introduction of a hexyl group at the C-4 position of the bicyclo[2.2.2]octane framework can be achieved through two primary strategies: incorporation during the formation of the bicyclic core or addition to a pre-formed bicyclo[2.2.2]octane system.

One of the most efficient methods for constructing the bicyclo[2.2.2]octane skeleton is the Diels-Alder reaction. nih.gov To introduce a hexyl group at the C-4 position, a dienophile or a diene bearing a hexyl or a precursor group can be utilized. For instance, a substituted cyclohexadiene can react with a dienophile to directly form the desired 4-hexyl-substituted bicyclic system.

Another approach involves the intramolecular Michael addition. This strategy can be employed to form the bicyclic ring system with the hexyl group already in place on the starting material.

StrategyDescriptionKey Intermediates
Diels-Alder ReactionA [4+2] cycloaddition between a conjugated diene and a dienophile. A hexyl-substituted diene or dienophile can be used.Hexyl-substituted cyclohexadiene or dienophile
Intramolecular Michael AdditionNucleophilic addition of an enolate to an α,β-unsaturated carbonyl compound within the same molecule to form the bicyclic core.Acyclic precursor with a hexyl substituent

Alternatively, the hexyl group can be introduced after the formation of the bicyclo[2.2.2]octane core. This often involves the functionalization of a pre-existing group at the C-4 position. For example, a 4-halobicyclo[2.2.2]octan-1-ol can undergo a coupling reaction with a hexyl-containing organometallic reagent.

Another common method is the reaction of a 4-oxobicyclo[2.2.2]octan-1-ol with a hexyl Grignard or organolithium reagent, followed by reduction of the resulting tertiary alcohol to introduce the hexyl group.

MethodReagentsIntermediate
Cross-Coupling ReactionHexylmagnesium bromide, Hexyllithium4-Halobicyclo[2.2.2]octan-1-ol
Grignard/Organolithium AdditionHexylmagnesium bromide, Hexyllithium4-Oxobicyclo[2.2.2]octan-1-ol

Stereochemical Control and Enantioselective Synthesis of Bicyclo[2.2.2]octan-1-ol Derivatives

Achieving specific stereochemistry in the synthesis of 4-substituted bicyclo[2.2.2]octan-1-ols is crucial, as different stereoisomers can exhibit distinct biological activities.

The use of chiral auxiliaries attached to the dienophile or diene in a Diels-Alder reaction can effectively control the stereochemical outcome. escholarship.org These auxiliaries create a chiral environment that favors the formation of one enantiomer over the other. After the reaction, the auxiliary can be cleaved to yield the desired enantiomerically enriched product.

Asymmetric catalysis offers another powerful tool for enantioselective synthesis. Chiral Lewis acids or organocatalysts can be employed to catalyze the Diels-Alder reaction, leading to the formation of bicyclo[2.2.2]octenones with high enantioselectivity. d-nb.infonih.gov For example, copper-mediated oxidative dearomatization of phenols followed by a [4+2] dimerization cascade has been shown to produce bicyclo[2.2.2]octenones in a highly enantioselective manner. nih.gov Similarly, chiral oxaziridinium organocatalysts have been used for the enantioselective dearomatization of phenols to construct these bicyclic systems. d-nb.infonih.gov

ApproachCatalyst/AuxiliaryKey Features
Chiral AuxiliariesEvans auxiliaries, Oppolzer's sultamCovalently attached to the substrate, cleaved after reaction
Asymmetric CatalysisChiral Lewis acids (e.g., copper complexes), Chiral organocatalysts (e.g., oxaziridiniums)Catalytic amounts used, high enantioselectivities achievable nih.govd-nb.infonih.gov

Diastereoselectivity in the synthesis of 4-substituted bicyclo[2.2.2]octan-1-ols can be controlled by the facial selectivity of the reactions. arkat-usa.org In the case of a Diels-Alder reaction, the endo or exo approach of the dienophile to the diene determines the relative stereochemistry of the substituents. The stereochemistry of the bridgehead alcohol can also direct the approach of incoming reagents.

For instance, the reduction of a 4-substituted bicyclo[2.2.2]octan-2-one can lead to the formation of two diastereomeric alcohols. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio.

Green Chemistry Principles in the Synthesis of Bicyclo[2.2.2]octane Alcohols

The application of green chemistry principles to the synthesis of bicyclo[2.2.2]octane alcohols aims to reduce the environmental impact of these chemical processes. One key aspect is the use of catalysts to improve atom economy and reduce waste. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been explored as an efficient and reusable catalyst in various organic transformations, including those that could be adapted for the synthesis of bicyclic systems. ccspublishing.org.cneurjchem.com

The use of safer solvents, such as water or ethanol, is another important principle. ccspublishing.org.cn Additionally, developing one-pot or tandem reactions can minimize the number of purification steps, thereby reducing solvent consumption and waste generation. rsc.org For instance, an organocatalytic formal [4 + 2] cycloaddition reaction has been developed for the rapid and highly enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates, a strategy that could potentially be extended to bicyclo[2.2.2]octane systems.

Green Chemistry PrincipleApplication in Bicyclo[2.2.2]octane Synthesis
CatalysisUse of reusable catalysts like DABCO to improve efficiency. ccspublishing.org.cneurjchem.com
Safer SolventsEmploying environmentally benign solvents like water and ethanol. ccspublishing.org.cn
Atom EconomyDesigning reactions, such as tandem cycloadditions, that incorporate a high proportion of the starting materials into the final product. rsc.org
Waste ReductionUtilizing one-pot procedures to minimize purification steps and solvent usage.

Solvent-Free Reaction Conditions

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry, minimizing the use of volatile organic compounds that are often hazardous and costly to dispose of. Microwave irradiation has emerged as a powerful tool in this domain, frequently enabling reactions to proceed at significantly faster rates and with higher yields compared to conventional heating.

The core of the 4-Hexylbicyclo[2.2.2]octan-1-ol structure is typically formed through a Diels-Alder reaction. In a solvent-free setting, this cycloaddition can be effectively promoted by heating a mixture of a suitable diene and a dienophile. For the synthesis of a 4-hexyl substituted bicyclo[2.2.2]octene precursor, a potential route involves the reaction of a 1-substituted-4-hexyl-cyclohexa-1,3-diene with a dienophile under thermal, solvent-free conditions. Subsequent reduction of the resulting bicyclic ketone or epoxide would yield the target alcohol.

Table 1: Examples of Solvent-Free Diels-Alder Reactions for Bicyclic Systems

Diene Precursor Dienophile Conditions Product Type Yield (%)
Dicyclopentadiene Maleic Anhydride Neat, 160-170 °C Bicyclo[2.2.1]heptene derivative High

This table presents data for analogous solvent-free Diels-Alder reactions to illustrate the general principles and potential efficacy of applying such conditions to the synthesis of precursors for this compound.

Application of Heterogeneous and Recyclable Catalysts

For the synthesis of bicyclo[2.2.2]octane derivatives, Lewis acids are often employed to catalyze the key Diels-Alder cycloaddition step. Heterogenizing these Lewis acids by supporting them on solid materials is a key strategy. Materials such as silica, alumina, zeolites, and functionalized polymers can serve as supports.

One notable class of recyclable catalysts is based on 1,4-diazabicyclo[2.2.2]octane (DABCO). DABCO and its derivatives have been shown to be effective catalysts for a variety of organic transformations and can often be recovered and reused. While direct application to the synthesis of this compound is not extensively documented, their utility in promoting reactions that form six-membered rings suggests their potential applicability. For instance, DABCO has been used as a catalyst in Baylis-Hillman reactions, which form functionalized alkenes that could serve as precursors for Diels-Alder reactions.

Table 2: Examples of Recyclable Catalysts in Diels-Alder Reactions

Catalyst Diene Dienophile Solvent Key Feature
Supported Lewis Acid 1,2,3-Triazole DMAD Solvent-free (MW) Reusable for at least 5 cycles

This table provides examples of recyclable catalysts used in analogous Diels-Alder reactions, highlighting their potential for application in the synthesis of this compound precursors.

The development of these advanced synthetic methodologies, focusing on solvent-free conditions and the use of heterogeneous, recyclable catalysts, holds significant promise for the efficient and sustainable production of this compound and a wide range of other valuable chemical compounds. Further research into the specific application of these techniques for the synthesis of 4-alkyl-substituted bicyclo[2.2.2]octanols will be crucial for their practical implementation.

Elucidation of Reaction Mechanisms and Kinetics in Bicyclo 2.2.2 Octan 1 Ol Transformations

Mechanistic Pathways of Bridgehead Reactivity in Bicyclo[2.2.2]octan-1-ols

The bridgehead position of bicyclo[2.2.2]octan-1-ols is a focal point of their reactivity. Due to the rigid bicyclic framework, the formation of a classical carbocation at the bridgehead is highly unfavorable as it cannot achieve the preferred planar geometry. Consequently, reactions that would typically proceed through an SN1 mechanism at a tertiary alcohol are often slow or require harsh conditions.

Research has shown that substituents at the C4 position can significantly influence the reactivity at the C1 bridgehead. researchgate.net For instance, the acidity of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids is affected by the substituent at the opposing bridgehead, a phenomenon attributed to a field effect transmitted through the bicyclic cage. researchgate.net This through-space interaction highlights the interconnectedness of the bridgehead positions.

In transformations involving the hydroxyl group at C1, mechanistic pathways often circumvent the formation of a high-energy bridgehead carbocation. Instead, concerted mechanisms or the involvement of non-classical carbocations have been proposed. The inherent ring strain of the bicyclo[2.2.2]octane system also plays a crucial role, influencing the thermodynamics and kinetics of reactions at the bridgehead. escholarship.org

Radical-Mediated Rearrangements of Bicyclo[2.2.2]octene Systems

Radical reactions of bicyclo[2.2.2]octene derivatives can lead to fascinating and often unexpected rearrangements. The generation of a radical at various positions on the bicyclic framework can initiate a cascade of events, including ring-opening, ring-closing, and skeletal reorganizations.

For example, the reduction of 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters under radical-generating conditions leads to the formation of a bicyclo[2.2.2]oct-5-en-2-yl radical. escholarship.org This radical can then rearrange to a more strained but potentially more stable bicyclo[3.2.1]oct-6-en-2-yl radical via a cyclopropylcarbinyl radical intermediate. escholarship.org The final product distribution is a delicate balance between ring strain and radical stability, with radical-stabilizing substituents favoring the rearranged bicyclo[3.2.1]octene system. escholarship.org

Recent studies have also explored visible-light-mediated radical cascade reactions to construct the bicyclo[2.2.2]octene skeleton from simple biphenyl (B1667301) derivatives derived from amino acids. acs.orgacs.orgnih.gov These reactions proceed under mild conditions and involve intramolecular hydrogen atom transfer. acs.orgacs.org The presence of an electron-withdrawing group at the 4'-position of the biphenyl substrate was found to be critical for the successful formation of the bicyclo[2.2.2]octene structure. acs.org Another study described an unexpected radical 4-exo cyclization of rigid bicyclo[2.2.2]octene derivatives, leading to the formation of a highly condensed tricyclo[3.3.1.02,7]nonane skeleton. researchgate.net

Acid-Catalyzed and Base-Catalyzed Transformations of Bicyclic Alcohols

Both acids and bases can catalyze a variety of transformations in bicyclic alcohols like 4-Hexylbicyclo[2.2.2]octan-1-ol. These reactions often involve the hydroxyl group and can lead to elimination, rearrangement, or substitution products.

Acid-Catalyzed Reactions:

Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). However, as previously mentioned, the direct formation of a bridgehead carbocation is disfavored. stackexchange.com Therefore, acid-catalyzed dehydrations of bicyclo[2.2.2]octan-1-ols can be sluggish. When they do occur, they may proceed through concerted E2-like mechanisms or involve skeletal rearrangements to avoid the high-energy bridgehead carbocation. In some cases, acid catalysis can promote rearrangements to different bicyclic systems. researchgate.net For instance, the acid-catalyzed intramolecular aldol (B89426) reaction of 3-oxocyclohexaneacetaldehydes can lead to the formation of 6-hydroxybicyclo[2.2.2]octan-2-one. researchgate.net

Base-Catalyzed Reactions:

Bases can deprotonate the hydroxyl group to form an alkoxide. This can facilitate subsequent reactions, such as Williamson ether synthesis. masterorganicchemistry.com In the context of bicyclic systems containing other functional groups, bases can catalyze intramolecular reactions. For example, the base-catalyzed cyclization of a conjugated cyclohexenone derivative has been used to construct a homoisotwistane derivative, which is a key intermediate in the synthesis of other complex molecules. researchgate.net The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a non-toxic base catalyst has been shown to be effective in various organic transformations. eurjchem.com

Transition State Analysis and Kinetic Studies for Bicyclo[2.2.2]octan-1-ol Syntheses

The synthesis of the bicyclo[2.2.2]octane skeleton, a key step in preparing compounds like this compound, is often achieved through a Diels-Alder reaction. nih.gov Kinetic and transition state analyses of these cycloaddition reactions provide valuable insights into the reaction mechanism and factors controlling stereoselectivity.

For the synthesis of bicyclo[2.2.2]octane-1-carboxylates, a tandem reaction under metal-free conditions has been developed, which proceeds through an open transition state mediated by an organic base. rsc.orgresearchgate.net This method allows for the rapid and enantioselective synthesis of a wide range of these compounds. rsc.orgresearchgate.net

Kinetic studies of enzymatic resolutions of tertiary benzyl (B1604629) bicyclic alcohols have also been performed. scielo.br These studies focus on optimizing reaction conditions to achieve efficient separation of enantiomers. scielo.br Furthermore, the deuterium (B1214612) kinetic isotope effect (DKIE) can be a powerful tool to probe the rate-determining step in reactions involving the breaking of a C-H bond, which can be relevant in certain transformations of bicyclo[2.2.2]octane derivatives. google.com

Computational studies are frequently employed to model transition states and reaction pathways, helping to elucidate the mechanisms of complex rearrangements and cycloadditions in the synthesis of bicyclo[2.2.2]octane systems. dokumen.pub These theoretical analyses, combined with experimental kinetic data, provide a comprehensive understanding of the factors governing the reactivity and synthesis of these important bicyclic compounds.

Conformational Analysis and Stereochemical Implications of 4 Hexylbicyclo 2.2.2 Octan 1 Ol

Strain and Rigidity in the Bicyclo[2.2.2]octane Framework

The bicyclo[2.2.2]octane (BCO) skeleton is a highly symmetrical and rigid cage-like structure. solubilityofthings.comrsc.org This rigidity arises from its construction, where a cyclohexane (B81311) ring is locked into a boat-like conformation by a two-carbon bridge (an ethano bridge) connecting the 1- and 4-positions. libretexts.org Unlike flexible acyclic or monocyclic systems, the BCO framework has very limited conformational freedom. researchgate.net

The primary conformational question for the BCO core is whether it exists in a fully eclipsed conformation with D₃ₕ symmetry or a slightly twisted conformation with D₃ symmetry to alleviate torsional strain. cdnsciencepub.com Early studies suggested that the molecule is twisted, but later computational and experimental work, including electron diffraction, indicated that while there is a large amplitude twisting motion, the potential energy minimum is the eclipsed D₃ₕ conformation. The strain energy of the parent bicyclo[2.2.2]octane has been calculated to be approximately 11.6 kcal/mol, a value attributed to the eclipsed interactions of the hydrogens on the bridges. swarthmore.edu This inherent strain and rigidity make the BCO system an excellent, predictable platform for positioning substituents in space. rsc.org

Table 1: Structural and Energetic Properties of the Bicyclo[2.2.2]octane Framework
PropertyDescriptionValue/CharacteristicReference
Symmetry (unsubstituted)The point group describing the molecule's overall symmetry.D₃ₕ (eclipsed) is the ground state conformation. cdnsciencepub.com
Conformational FreedomThe ability of the molecule to adopt different spatial arrangements.Highly rigid with limited twisting motion. researchgate.net
Strain EnergyThe excess energy due to non-ideal bond angles and eclipsing interactions.~11.6 kcal/mol swarthmore.edu
Key Structural FeatureThe defining arrangement of the carbon skeleton.A boat-like cyclohexane ring bridged at C1 and C4. libretexts.org

Conformational Preferences of the Bridgehead Hydroxyl Group

A hydroxyl group substituted at the C-1 bridgehead position of the BCO framework has its C-O bond axis fixed along the C1-C4 axis of the molecule due to the cage's rigidity. The primary conformational freedom for this group is the rotation around the C-O single bond. In 4-Hexylbicyclo[2.2.2]octan-1-ol, the hydroxyl group is sterically hindered on one side by the bicyclic framework itself.

The orientation of the hydroxyl proton is expected to preferentially point away from the bulky hexyl group at the opposing C-4 bridgehead to minimize steric interactions. Spectroscopic methods, such as infrared (IR) spectroscopy, are typically used to probe the environment of hydroxyl groups. A "free" hydroxyl absorption band in the IR spectrum would indicate a lack of intramolecular hydrogen bonding, which is expected in this molecule as there are no nearby hydrogen bond acceptors. The conformation of the hydroxyl group can influence the molecule's local polarity and its ability to act as a hydrogen bond donor in intermolecular interactions.

Influence of the C-4 Hexyl Substituent on Molecular Conformation

The substituent at the C-4 position, the other bridgehead, directly opposes the C-1 hydroxyl group. In this specific molecule, the C-4 substituent is a hexyl group. As a saturated alkyl chain, the hexyl group is non-polar and exerts its influence primarily through sterics and weak inductive/field effects. solubilityofthings.comresearchgate.net

Due to the extreme rigidity of the BCO cage, the presence of the hexyl group does not induce any significant distortion in the bicyclic framework itself. Its primary conformational role is steric. The hexyl chain, with its own conformational flexibility, will occupy a significant volume of space on one side of the molecule. This steric bulk will influence how the molecule packs in a crystal lattice and how it interacts with other molecules or biological receptors. Electronically, the hexyl group is considered a weak electron-donating group through the sigma framework. researchgate.net

Stereoelectronic Effects in Bicyclo[2.2.2]octan-1-ol Systems

Stereoelectronic effects describe how the spatial arrangement of orbitals and electronic properties of substituents influence one another. In saturated, rigid systems like 1,4-disubstituted bicyclo[2.2.2]octanes, electronic communication between the two bridgehead substituents cannot occur through resonance (π-systems), which is dominant in aromatic systems like benzene. Instead, electronic effects are transmitted via two main pathways: through the sigma bonds of the framework (an inductive effect) or through space (a field effect). acs.orgnih.govcdnsciencepub.com

Extensive studies on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids have shown that substituent effects are effectively transmitted across the rigid cage, influencing the acidity of the carboxylic acid at the other bridgehead. acs.orgnih.govnih.gov This transmission is largely attributed to the through-space field effect, where the polar nature of one substituent influences the other directly through the molecule's cavity, supplemented by a through-bond inductive effect. researchgate.netresearchgate.net

The hexyl group at C-4 is a weak electron-donating group. This effect, though modest, will be transmitted to the C-1 hydroxyl group. This would be expected to slightly increase the electron density on the oxygen atom compared to the unsubstituted bicyclo[2.2.2]octan-1-ol. The magnitude of such electronic transmission can be illustrated by comparing the acidity (pKa) of various 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, where electron-withdrawing groups increase acidity (lower pKa) and electron-donating groups decrease it.

Table 2: Influence of C-4 Substituent (X) on the Acidity of 4-X-bicyclo[2.2.2]octane-1-carboxylic Acids
Substituent (X) at C-4pKa (in 50% aq. EtOH)Electronic Nature of SubstituentReference
-H6.75Neutral Reference organicchemistrydata.org
-Br6.08Electron-Withdrawing organicchemistrydata.org
-CN5.90Strongly Electron-Withdrawing organicchemistrydata.org
-CO₂C₂H₅6.31Electron-Withdrawing organicchemistrydata.org
-OH6.5 (in H₂O)Electron-Withdrawing (Inductive) nih.gov
Note: A lower pKa value indicates a stronger acid, reflecting a greater electron-withdrawing effect from the substituent transmitted across the BCO cage. While data for a hexyl group is not listed, as a weak electron-donating alkyl group, it would be expected to result in a pKa slightly higher than the reference (-H).

Advanced Spectroscopic Characterization and Structural Proof of 4 Hexylbicyclo 2.2.2 Octan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 4-Hexylbicyclo[2.2.2]octan-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its connectivity and stereochemistry.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the bicyclic cage and the hexyl chain. The protons on the bicyclo[2.2.2]octane skeleton would likely appear as complex multiplets in the upfield region, typically between 1.2 and 1.8 ppm, due to intricate spin-spin coupling. The protons of the hexyl chain would exhibit more predictable patterns: a triplet for the terminal methyl group around 0.9 ppm, and a series of multiplets for the methylene (B1212753) groups between 1.2 and 1.6 ppm. The absence of a proton on the carbon bearing the hydroxyl group (C1) and the carbon attached to the hexyl group (C4) simplifies the spectrum in the sense that there are no bridgehead protons to consider. The hydroxyl proton would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-CH₃ (Hexyl)~ 0.9Triplet3H
-(CH₂)₄- (Hexyl)~ 1.2-1.4Multiplet8H
-CH₂- (attached to C4)~ 1.5Multiplet2H
Bicyclo[2.2.2]octane protons~ 1.5-1.8Multiplet12H
-OHVariableBroad Singlet1H

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, a total of 10 distinct signals would be expected in the aliphatic region of the spectrum, corresponding to the 14 carbon atoms (some carbons are chemically equivalent due to the molecule's symmetry). The carbon bearing the hydroxyl group (C1) would be significantly deshielded, appearing around 70 ppm. The quaternary carbon at the other bridgehead (C4), attached to the hexyl group, would also be downfield, but to a lesser extent than C1. The carbons of the hexyl chain would show characteristic shifts, with the terminal methyl carbon being the most shielded (around 14 ppm). For the parent compound, bicyclo[2.2.2]octan-1-ol, the carbon bearing the hydroxyl group appears at approximately 67.9 ppm. nih.gov

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C1 (-C-OH)~ 70
C4 (-C-Hexyl)~ 35
Bicyclo[2.2.2]octane CH₂~ 25-30 (multiple signals)
Hexyl Chain CH₂~ 22-32 (multiple signals)
Hexyl Chain CH₃~ 14

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be instrumental in tracing the connectivity of the protons along the hexyl chain and within the bicyclic framework. For instance, the triplet of the terminal methyl group of the hexyl chain would show a correlation to the adjacent methylene protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, the most prominent and diagnostic absorption band would be due to the O-H stretching vibration of the alcohol group. This band is typically broad and appears in the region of 3200-3600 cm⁻¹. The broadness is a result of intermolecular hydrogen bonding. The C-H stretching vibrations of the aliphatic hexyl chain and the bicyclic system would appear as strong, sharp peaks in the 2850-3000 cm⁻¹ region. A C-O stretching vibration would also be expected in the fingerprint region, typically around 1050-1150 cm⁻¹. The IR spectrum for the parent bicyclo[2.2.2]octane shows characteristic C-H stretches. nist.govnist.gov

Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Intensity/Shape
O-H Stretch (Alcohol)3200 - 3600Strong, Broad
C-H Stretch (Aliphatic)2850 - 3000Strong, Sharp
C-O Stretch (Alcohol)1050 - 1150Moderate

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure. For this compound (C₁₄H₂₆O), the molecular weight is 210.36 g/mol . The molecular ion peak (M⁺) would be expected at m/z 210.

Alcohols often undergo characteristic fragmentation pathways, including dehydration and α-cleavage. libretexts.orgyoutube.com In the case of this compound, the loss of a water molecule (18 amu) would lead to a fragment ion at m/z 192. Another likely fragmentation would be the loss of the hexyl chain (85 amu) via cleavage of the C4-hexyl bond, resulting in a fragment at m/z 125. The fragmentation of bicyclic alcohols can be complex, but a prominent peak at m/e 57 is often observed in the mass spectra of these compounds. acs.orgacs.org

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment
210[M]⁺ (Molecular Ion)
192[M - H₂O]⁺
125[M - C₆H₁₃]⁺
57Characteristic bicyclic fragment

Advanced Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable for chiral derivatives)

This compound is an achiral molecule and therefore does not exhibit optical activity. As such, techniques like circular dichroism (CD) spectroscopy, which measure the differential absorption of left and right circularly polarized light, are not applicable for the determination of enantiomeric excess. However, if chiral derivatives of this compound were to be synthesized, for example by introducing a chiral center in the hexyl chain or by substituting the bicyclic core in a way that breaks the plane of symmetry, then CD spectroscopy would become a vital tool for determining the enantiomeric purity of the sample.

Computational Chemistry and Theoretical Studies on Bicyclo 2.2.2 Octan 1 Ol Systems

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Ab initio and, more commonly, Density Functional Theory (DFT) calculations have been instrumental in elucidating the electronic properties and stability of bicyclo[2.2.2]octan-1-ol and its derivatives. These methods provide a quantum mechanical lens to examine how substituents influence the electronic environment of the rigid bicyclic core.

Studies on 4-substituted bicyclo[2.2.2]octan-1-ols have demonstrated that the electronic nature of the substituent at the C4 position directly impacts the properties of the molecule, including the acidity of the hydroxyl group. DFT calculations, often employing hybrid functionals like B3LYP with Pople-style basis sets (e.g., 6-311+G(d,p)), have been used to compute the energies of these alcohols and their corresponding alkoxides. nih.gov

The introduction of a hexyl group at the C4 position, being an electron-donating alkyl group, is predicted to have a modest but discernible effect on the electronic structure. Through-bond inductive effects are the primary mechanism by which the substituent's influence is transmitted to the hydroxyl group. DFT calculations on a series of 4-substituted bicyclo[2.2.2]octan-1-ols have shown a strong correlation between the substituent's inductive effect and the calculated energies of the neutral alcohols and their ions. nih.gov For 4-hexylbicyclo[2.2.2]octan-1-ol, the electron-donating nature of the hexyl group would be expected to slightly decrease the gas-phase acidity compared to the unsubstituted bicyclo[2.2.2]octan-1-ol. This is because the hexyl group would destabilize the resulting alkoxide anion to a small extent.

The stability of these systems can be quantitatively assessed by calculating reaction energies for isodesmic reactions. These are hypothetical reactions where the number and type of bonds are conserved, which helps to cancel out systematic errors in the calculations. For instance, the effect of a substituent 'X' (like a hexyl group) on the acidity of 4-substituted bicyclo[2.2.2]octan-1-ol can be evaluated using the following isodesmic reaction:

4-X-bicyclo[2.2.2]octan-1-ol + bicyclo[2.2.2]octan-1-olate → 4-X-bicyclo[2.2.2]octan-1-olate + bicyclo[2.2.2]octan-1-ol

The calculated energy change for this reaction provides a direct measure of the substituent's electronic effect. For an electron-donating group like hexyl, this energy change would be positive, indicating a decrease in acidity.

Computational MethodBasis SetProperty InvestigatedKey Finding for 4-Substituted Bicyclo[2.2.2]octan-1-ols
DFT (B3LYP)6-311+G(d,p)Gas-phase aciditiesSubstituent effects are primarily inductive and correlate with calculated energies. nih.gov
DFT (UB3LYP)6-311++G(2df,p)Radical stabilityThe effect of substituents on the stability of the corresponding 1-oxy radicals is weaker than on the ions but stronger than on the neutral molecules. nih.gov

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While the bicyclo[2.2.2]octane core is rigid, the 4-hexyl substituent introduces conformational flexibility. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of the hexyl chain and its interactions with the bicyclic framework and surrounding molecules.

Molecular mechanics force fields, such as MMFF94 or AMBER, can be used to perform conformational searches to identify low-energy conformers of this compound. The hexyl chain can adopt various staggered conformations (anti and gauche) around its C-C single bonds. The relative energies of these conformers are determined by a balance of torsional strain and non-bonded van der Waals interactions. It is generally expected that extended, all-anti conformations of the hexyl chain will be among the most stable, as they minimize steric clashes.

Molecular dynamics simulations can provide further insights into the dynamic behavior of the molecule. By simulating the motion of the atoms over time, MD can reveal the preferred orientations of the hexyl chain and the hydroxyl group, as well as their flexibility. In a condensed phase (e.g., in a solvent or in the solid state), MD simulations are particularly useful for studying intermolecular interactions. The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks. The hydrophobic hexyl chain will favor interactions with nonpolar molecules or other hexyl chains through van der Waals forces.

For the parent bicyclo[2.2.2]octane, electron diffraction studies have indicated a D3h symmetry in the gas phase, although with a large amplitude twisting motion. cdnsciencepub.com The introduction of substituents at the C1 and C4 positions breaks this symmetry. In this compound, the bulky hexyl group may induce a slight twisting of the bicyclic cage to alleviate steric strain, a phenomenon that could be quantified through detailed MM and MD simulations.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as NMR chemical shifts and vibrational frequencies. These predictions can be invaluable for structure elucidation and for interpreting experimental spectra.

For this compound, the ¹³C NMR spectrum is of particular interest. The chemical shifts of the carbon atoms in the bicyclic core are sensitive to the presence and orientation of substituents. Stothers and Tan have extensively studied the ¹³C NMR spectra of various bicyclo[2.2.2]octane derivatives. cdnsciencepub.comcdnsciencepub.com Their work established that substituent effects, including those from alkyl groups, can be used to predict chemical shifts with a reasonable degree of accuracy. The effect of the 4-hexyl group on the chemical shifts of the bridgehead carbons (C1 and C4) and the methylene (B1212753) carbons can be estimated based on these empirical correlations.

DFT calculations using the GIAO (Gauge-Including Atomic Orbital) method can provide more quantitative predictions of NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted relative to a standard (e.g., tetramethylsilane). For accurate predictions, it is often necessary to average the results over several low-energy conformers of the hexyl chain, as identified by MM or MD simulations.

A comparison of predicted and experimental ¹³C NMR data for related compounds is presented below.

CompoundCarbonExperimental δ (ppm)Predicted δ (ppm) (Method)Reference
Bicyclo[2.2.2]octan-1-olC167.9- cdnsciencepub.com
C425.1- cdnsciencepub.com
C2/C3/C5/C632.5- cdnsciencepub.com
C7/C823.3- cdnsciencepub.com
4-Methylbicyclo[2.2.2]octan-1-olC168.4- cdnsciencepub.com
C430.5- cdnsciencepub.com
CH₃23.0- cdnsciencepub.com

These data show that the introduction of a methyl group at C4 deshields both C1 and C4. A similar, albeit slightly more complex, effect would be anticipated for the hexyl group, with the influence attenuating along the chain.

Vibrational frequencies (IR and Raman) can also be predicted from DFT calculations. The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The predicted spectrum for this compound would show characteristic bands for the O-H stretch, C-O stretch, and various C-H stretching and bending modes of the bicyclic cage and the hexyl chain.

Quantitative Structure-Reactivity Relationships (QSAR) for Bicyclic Alcohols and Their Derivatives

Quantitative Structure-Reactivity Relationship (QSAR) models aim to correlate the chemical structure of a series of compounds with their reactivity or biological activity. The rigid bicyclo[2.2.2]octane framework is an excellent scaffold for developing QSAR models because it minimizes conformational uncertainties, allowing for a clearer correlation between structural descriptors and activity.

For a series of 4-substituted bicyclo[2.2.2]octan-1-ols, a QSAR model for a particular property (e.g., reactivity in a specific reaction, binding affinity to a receptor) would typically involve calculating a set of molecular descriptors for each compound. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or, more powerfully, derived from quantum chemical calculations.

DFT-derived descriptors are particularly useful as they can quantify various aspects of a molecule's electronic structure. For this compound, relevant descriptors would include:

Electronic Descriptors: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, dipole moment, and atomic charges (e.g., on the hydroxyl oxygen).

Steric Descriptors: Molecular volume, surface area, and specific parameters describing the size and shape of the hexyl group (e.g., STERIMOL parameters).

Hydrophobicity Descriptors: The logarithm of the octanol-water partition coefficient (logP), which for this compound would be significantly influenced by the long alkyl chain.

A QSAR model would then be built using statistical methods, such as multiple linear regression or machine learning algorithms, to find a mathematical equation that relates a selection of these descriptors to the observed activity. For instance, the reactivity of the hydroxyl group might be correlated with the calculated charge on the oxygen atom and a steric parameter for the 4-substituent. The development of such a model would allow for the prediction of the reactivity of other, yet unsynthesized, 4-substituted bicyclo[2.2.2]octan-1-ols.

Derivatization and Functionalization of 4 Hexylbicyclo 2.2.2 Octan 1 Ol

Transformations of the Hydroxyl Group (e.g., Etherification, Esterification, Dehydration)

The tertiary alcohol at the bridgehead of 4-hexylbicyclo[2.2.2]octan-1-ol is the most reactive site for functionalization. Standard transformations of alcohols can be applied, although the steric hindrance of the bridgehead position may influence reaction conditions.

Etherification: The hydroxyl group can be converted to an ether via reactions like the Williamson ether synthesis. This typically involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Given the tertiary nature of the alcohol, this reaction provides access to a variety of ether derivatives.

Esterification: The formation of esters from bicyclo[2.2.2]octane alcohols is a common transformation. core.ac.uknasa.gov Esterification can be achieved through reaction with carboxylic acids (Fischer esterification), acid chlorides, or anhydrides. The direct oxidative self-esterification of alcohols, including long-chain aliphatic alcohols like hexanol, has been demonstrated under metal-free conditions using oxygen as the oxidant. nih.gov This suggests that this compound could potentially be dimerized into an ester or react with other alcohols under similar oxidative conditions. nih.gov The resulting esters, such as bicyclo[2.2.2]octane-1-carboxylates, are valuable in the development of pharmaceuticals. core.ac.uknasa.gov

Dehydration: Acid-catalyzed dehydration of this compound would be expected to generate an alkene. However, the formation of a double bond at the bridgehead position (bicyclo[2.2.2]oct-1-ene) would violate Bredt's rule, leading to a highly strained and unstable product. While such strained alkenes can be formed and trapped under specific conditions, they are generally not the favored products of simple dehydration reactions.

Table 1: Representative Transformations of the Hydroxyl Group
TransformationReagents & ConditionsProduct TypeReference
Etherification1. NaH, THF 2. R-X (Alkyl halide)1-Alkoxy-4-hexylbicyclo[2.2.2]octaneGeneral Reaction
Esterification (with acid chloride)R-COCl, Pyridine4-Hexylbicyclo[2.2.2]octan-1-yl ester core.ac.uknasa.gov
Oxidative Self-EsterificationO₂, Ionic Liquid (e.g., [EMIM]OAc), 80-110°CDimerized Ester nih.gov

Chemical Modifications of the Hexyl Side Chain (e.g., Oxidation, Halogenation)

The hexyl side chain offers another avenue for functionalization, although its saturated aliphatic nature makes it less reactive than the hydroxyl group.

Oxidation: The oxidation of the saturated hexyl chain is challenging and typically requires harsh conditions. Such reactions often lack selectivity, potentially leading to a mixture of products, including ketones and carboxylic acids at various positions along the chain. The introduction of alkoxy side chains has been studied in other systems to improve the electrical properties of polymers. researchgate.net

Halogenation: Free-radical halogenation is a viable method for functionalizing the hexyl chain. Using reagents like N-bromosuccinimide (NBS) with a radical initiator or bromine under UV light would likely result in a mixture of monohalogenated isomers, with a preference for substitution at the secondary carbon atoms. While the Hunsdiecker reaction (decarboxylative halogenation) is known for the bicyclo[2.2.2]octane system, it applies to carboxylic acid precursors, not the alkyl chain directly. acs.org

Table 2: Potential Modifications of the Hexyl Side Chain
TransformationReagents & ConditionsPotential Product(s)Reference
Free-Radical BrominationNBS, AIBN (initiator), CCl₄, refluxMixture of bromohexyl-substituted bicyclo[2.2.2]octan-1-olsGeneral Reaction
OxidationStrong oxidizing agents (e.g., KMnO₄, H₂CrO₄)Mixture of ketones and/or carboxylic acidsGeneral Reaction

Introduction of Additional Functionalities onto the Bicyclo[2.2.2]octane Core

Direct functionalization of the C-H bonds of the bicyclo[2.2.2]octane framework is difficult because the bridgehead positions are inert to many standard reactions, including nucleophilic substitution. google.com Therefore, introducing additional functionalities typically relies on constructing the bicyclic system from already functionalized precursors.

The Diels-Alder reaction is a powerful tool for synthesizing substituted bicyclo[2.2.2]octene systems, which can then be further modified. nih.govarkat-usa.orgnih.gov For instance, a reaction between a substituted 1,3-cyclohexadiene (B119728) and a dienophile can create a bicyclo[2.2.2]octene core with functionalities at specific positions. nih.gov These can include carbonyl groups, carboxylic acids, or amines. Subsequent reactions, such as epoxidation or hydroxylation of the double bond, can introduce further hydroxyl groups, leading to polyhydroxylated derivatives like bishomoinositols. researchgate.netnih.gov

Another strategy involves the oxidative scission of bicyclo[2.2.2]octenones derived from masked o-benzoquinones. acs.orgnih.gov These reactions can cleave a C-C bond in the core to yield highly functionalized cyclohexene (B86901) frameworks, providing access to a variety of complex structures. acs.orgnih.gov Halogenation using reagents like alkali halides in strong acid can also introduce reactive sites for further derivatization. google.com

Synthesis of Polyfunctionalized Bicyclo[2.2.2]octane Derivatives for Chemical Probes and Materials

The derivatization of the bicyclo[2.2.2]octane scaffold is crucial for its application in creating chemical probes and advanced materials. The rigid structure serves as a predictable three-dimensional template.

Chemical Probes: Polyfunctionalized bicyclo[2.2.2]octane derivatives are valuable in drug discovery and chemical biology. By positioning functional groups in precise spatial orientations, these molecules can mimic the presentation of key residues in peptides. This approach has been used to design molecules that act as structural mimics of protein binding motifs, for example, to disrupt the interaction between nuclear receptors and steroid receptor coactivators. nih.gov Bicyclo[2.2.2]octene derivatives have been synthesized and evaluated as potential non-covalent inhibitors of viral enzymes, such as the SARS-CoV-2 main protease. nih.gov Furthermore, polyhydroxylated bicyclo[2.2.2]octanes have been synthesized and tested as specific glycosidase inhibitors. researchgate.netnih.gov

Materials Science: In materials science, bicyclo[2.2.2]octane diols and dicarboxylic acids are used as specialty monomers to synthesize polymers with unique properties. google.com The rigidity of the BCO core imparts thermal stability and can induce liquid crystalline behavior in polyesters. Polysilacage compounds based on a hexasilabicyclo[2.2.2]octane skeleton, when functionalized with alkylphenyl groups, have been shown to exhibit columnar liquid crystal phases. researchgate.net

Table 3: Applications of Functionalized Bicyclo[2.2.2]octane Derivatives
Application AreaDerivative TypeFunction/UseReference
Chemical ProbesAmide/Carboxylic acid functionalizedMimics of protein binding motifs, potential inhibitors of protein-protein interactions nih.gov
Chemical ProbesFused bicyclo[2.2.2]octenesEnzyme inhibitors (e.g., for SARS-CoV-2 3CLpro) nih.gov
Chemical ProbesPolyhydroxylated (Hexols)Glycosidase inhibitors researchgate.netnih.gov
Materials ScienceDiols and DiacidsMonomers for specialty polymers (e.g., thermotropic liquid crystalline polyesters) google.com
Materials ScienceAlkylphenyl-substituted hexasilabicyclo[2.2.2]octanesColumnar liquid crystals researchgate.net

Strategic Applications of 4 Hexylbicyclo 2.2.2 Octan 1 Ol As a Synthetic Building Block

Utility in the Construction of Complex Organic Architectures

The bicyclo[2.2.2]octane skeleton serves as a rigid and sterically defined scaffold, making it an ideal starting point for the construction of complex, non-planar molecules. Its inherent rigidity minimizes conformational ambiguity, which is a crucial advantage in the rational design of intricate molecular structures. The Diels-Alder reaction is a primary method for synthesizing the bicyclo[2.2.2]octene core, which can then be hydrogenated to the corresponding bicyclo[2.2.2]octane. arkat-usa.org

In 4-Hexylbicyclo[2.2.2]octan-1-ol, the bridgehead hydroxyl group is a key functional handle. It can participate in a wide range of chemical transformations, including etherification, esterification, and conversion to other functional groups, allowing for the attachment of further molecular complexity. The hexyl chain, a significant lipophilic appendage, influences the molecule's solubility and can engage in van der Waals interactions, which can be exploited in the design of supramolecular assemblies or host-guest systems. The defined spatial arrangement of the hexyl group relative to the reactive alcohol function allows for precise control over the final architecture of the target molecule.

Feature of this compoundSynthetic AdvantagePotential Transformation
Bicyclo[2.2.2]octane Core Rigid, 3D scaffold with defined stereochemistry.Provides structural integrity to the target molecule.
Bridgehead -OH Group Reactive site for functionalization.Esterification, Etherification, Oxidation, Substitution.
C4-Hexyl Group Introduces lipophilicity and steric bulk.Influences solubility and intermolecular interactions.

Precursor in the Synthesis of Natural Product Analogs Featuring Bicyclic Scaffolds

The bicyclo[2.2.2]octane framework is a core structural element in a number of natural products, including terpenes and alkaloids. google.com Consequently, molecules containing this scaffold are valuable intermediates in the synthesis of these natural products and their analogs. google.comresearchgate.net The development of analogs is critical for structure-activity relationship (SAR) studies, aiming to improve biological activity or other properties.

This compound represents a versatile precursor for creating analogs of natural products that feature a bicyclic core. For instance, analogs of patchouli alcohol, which possess a different bicyclic system, have been synthesized using bicyclo[2.2.2]octane derivatives to investigate structure-olfactory relationships. psu.edu The hexyl group can be used to mimic long alkyl chains present in certain natural products, while the bicyclic core provides the necessary rigid conformation. The bridgehead alcohol allows for the introduction of pharmacophores or other functional groups found in the target natural product. The synthesis of such analogs allows chemists to probe the importance of specific structural features for biological activity.

Role in the Development of Rigid Ligands and Scaffolds for Advanced Materials and Catalysis

The rigidity and well-defined stereochemistry of the bicyclo[2.2.2]octane system make it an excellent platform for the design of chiral ligands used in asymmetric catalysis. researchgate.net Chiral diene ligands based on the bicyclo[2.2.2]octadiene skeleton have been successfully applied in rhodium-catalyzed asymmetric reactions, achieving high enantioselectivity. researchgate.net The predictable geometry of the scaffold helps to create a well-defined chiral environment around the metal center, which is essential for effective stereochemical control.

This compound can be envisioned as a precursor to novel ligands. The hydroxyl group can be chemically modified to introduce coordinating atoms like phosphorus, nitrogen, or sulfur. For example, it could be converted into a phosphine (B1218219) or an amine. The hexyl group would play a crucial role in tuning the ligand's properties. It would influence the ligand's solubility in various organic solvents and its steric profile. This steric hindrance can significantly impact the catalyst's activity and selectivity by controlling substrate access to the catalytic center. Furthermore, the rigid bicyclic framework is a desirable feature in the development of advanced materials, such as polymers and metal-organic frameworks (MOFs), where predictable and robust three-dimensional structures are required. eurjchem.comgoogle.com

Potential Application AreaRole of this compoundKey Structural Features
Asymmetric Catalysis Precursor to chiral ligands.Rigid bicyclic core, modifiable -OH group, sterically influencing hexyl group.
Advanced Materials Monomer or building block for polymers/MOFs.Defined 3D structure, functional handles for polymerization.

Contribution to Fundamental Research in Bridged Ring Systems and Stereochemistry

Bridged ring systems like bicyclo[2.2.2]octane are fundamental models for studying concepts in physical organic chemistry, including reaction mechanisms, stereoelectronics, and conformational analysis. nih.govgla.ac.uk The rigid structure locks the molecule into a specific conformation, which simplifies the analysis of reaction pathways by removing the complexities of conformational isomerism.

The study of reactions involving this compound and its derivatives can provide valuable insights into the chemistry of bridged systems. For example, the reactivity of the bridgehead alcohol is of fundamental interest, as SN1-type reactions at this position are disfavored due to the strain associated with forming a planar carbocation at the bridgehead (Bredt's rule). Studying the substitution reactions of this alcohol can provide quantitative data on the energetic barriers of such transformations. The hexyl group at the C4 position can influence reaction rates and equilibria through steric and electronic effects, providing a tool to probe the sensitivity of reactions to substitution on the bicyclic framework. The defined stereochemical relationship between the substituents makes this molecule an excellent substrate for investigating through-bond and through-space interactions and their effect on chemical reactivity and spectroscopic properties.

Emerging Research Avenues and Future Perspectives in 4 Hexylbicyclo 2.2.2 Octan 1 Ol Chemistry

Exploration of Novel and Convergent Synthetic Pathways to Bicyclo[2.2.2]octan-1-ols

The construction of the bicyclo[2.2.2]octane core is a central theme in the ongoing research. While classical methods exist, the demand for more efficient, stereocontrolled, and versatile synthetic routes has spurred the exploration of novel and convergent strategies.

A cornerstone in the synthesis of the bicyclo[2.2.2]octane skeleton remains the Diels-Alder reaction . arkat-usa.org This cycloaddition, often involving a substituted 1,3-cyclohexadiene (B119728) and a dienophile, provides a powerful means to assemble the bicyclic framework in a single step. nih.gov For instance, the reaction between a 5-substituted 1,3-cyclohexadiene and an appropriate dienophile can establish the core structure, which can then be further elaborated to yield target molecules like 4-Hexylbicyclo[2.2.2]octan-1-ol. nih.gov However, challenges such as unexpected polymerization and lack of stereoselectivity can sometimes hinder this approach. escholarship.org To overcome these limitations, researchers have explored Lewis acid catalysis to accelerate the reaction and enhance its stereo- and regioselectivity. nih.gov

Tandem reactions have emerged as a highly efficient strategy, enabling the rapid construction of complex bicyclo[2.2.2]octane systems. A notable example is a metal-free tandem reaction that provides access to a range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields and with high enantioselectivities. rsc.org This process proceeds through a formal [4+2] cycloaddition between an α'-ethoxycarbonyl cyclohexenone and a nitroolefin, mediated by an organic base. Another innovative approach involves a tandem Henry cyclization, which has been successfully utilized in the novel synthesis of the bicyclo[2.2.2]octane ring system. nih.gov

More recent strategies have focused on one-pot procedures that combine multiple transformations. For example, the racemic total synthesis of lucidumone, a complex natural product containing a bicyclo[2.2.2]octane skeleton, was achieved through a one-pot Claisen rearrangement followed by an intramolecular aldol (B89426) reaction, which allowed for the stereocontrolled construction of the bicyclic core. bohrium.com Other notable methods include the use of ring-closing metathesis to form the carbocyclic structure and diastereoselective 1,4-additions. escholarship.orgcore.ac.uk

Table 1: Overview of Selected Synthetic Pathways to Bicyclo[2.2.2]octane Derivatives

Synthetic Strategy Key Reaction Description Reference
Cycloaddition Diels-Alder Reaction Reaction between a 1,3-cyclohexadiene and a dienophile to form the bicyclic core. arkat-usa.orgnih.gov arkat-usa.orgnih.govescholarship.org
Tandem Reaction Metal-Free Tandem A formal [4+2] cycloaddition mediated by an organic base to produce bicyclo[2.2.2]octane-1-carboxylates. rsc.org rsc.org
Tandem Reaction Henry Cyclization A novel synthesis of the bicyclo[2.2.2]octane ring system using a tandem Henry cyclization. nih.gov nih.gov
One-Pot Synthesis Claisen/Aldol A one-pot sequence involving a Claisen rearrangement and an intramolecular aldol reaction for stereocontrolled synthesis. bohrium.com bohrium.com
Cyclization Ring-Closing Metathesis Utilized to close the 10-membered carbocycle in the synthesis of related natural products. core.ac.uk core.ac.uk
Addition Reaction Diastereoselective 1,4-Addition A method to synthesize optically active bicyclo[2.2.2]octane-2,5-diones. escholarship.org escholarship.org

Advanced Catalyst Design for Selective Functionalization of the Bicyclo[2.2.2]octane Framework

The functionalization of the pre-formed bicyclo[2.2.2]octane skeleton is as crucial as its synthesis. The development of advanced catalysts is paramount for achieving high selectivity in these transformations, particularly for C-H bond activation and functionalization.

Transition metal catalysts, including those based on palladium, iridium, ruthenium, cobalt, and nickel, are at the forefront of this research. sigmaaldrich.comchinesechemsoc.orgsigmaaldrich.com These catalysts enable the direct conversion of C-H bonds into C-C, C-N, or C-O bonds, streamlining synthetic processes by eliminating the need for pre-functionalized substrates. sigmaaldrich.com For instance, oxidative methods employing transition metal catalysts offer versatile routes to functionalized bicyclo[2.2.2]octane derivatives.

Cobalt catalysts, in particular, have shown significant promise due to their low cost, low toxicity, and unique reactivity. chinesechemsoc.org They have been successfully employed in the hydrofunctionalization of alkenes, demonstrating excellent regioselectivity and, in some cases, high enantioselectivity. chinesechemsoc.org Lewis acids also play a critical role. For example, ytterbium trichloride (B1173362) has proven to be an effective catalyst in the Diels-Alder reaction for constructing the bicyclo[2.2.2]octane core, especially when the diene contains functional groups that can coordinate to the metal center. nih.gov

The design of ligands for these metal catalysts is another active area of research. Chiral ligands are instrumental in developing asymmetric transformations, leading to the synthesis of enantiomerically pure bicyclo[2.2.2]octane derivatives.

Table 2: Selected Catalysts for Bicyclo[2.2.2]octane Synthesis and Functionalization

Catalyst Type Specific Example Application Reference
Transition Metal Palladium(II) acetate C-H activation and functionalization. sigmaaldrich.comsigmaaldrich.com sigmaaldrich.comsigmaaldrich.com
Transition Metal (1,5-Cyclooctadiene)(methoxy)iridium(I) dimer C-H activation. sigmaaldrich.comsigmaaldrich.com sigmaaldrich.comsigmaaldrich.com
Transition Metal Cobalt Complexes Hydrofunctionalization of alkenes. chinesechemsoc.org chinesechemsoc.org
Lewis Acid Ytterbium trichloride Catalysis of Diels-Alder reactions. nih.gov nih.gov
Organic Base Amine-based catalysts Metal-free tandem reactions for enantioselective synthesis. rsc.org rsc.org

Deeper Mechanistic Insights into Complex Stereoselective Transformations

A thorough understanding of reaction mechanisms is essential for the rational design of new synthetic methods and for controlling the stereochemical outcome of reactions involving the bicyclo[2.2.2]octane framework.

Research into the stereoselective functionalization of bicyclo[2.2.2]octane derivatives has revealed intricate mechanistic details. For example, a regio- and stereoselective chlorination of a bicyclo[2.2.2]octanone was found to proceed through neighboring group participation by an endo acetoxy group. acs.org This level of insight allows for the prediction and control of selectivity in similar transformations.

The mechanisms of rearrangements involving the bicyclo[2.2.2]octane skeleton are also a subject of intense study. Radical-induced rearrangements of 4-substituted bicyclo[2.2.2]oct-2-enyl esters have been explored, revealing a competition between the bicyclo[2.2.2]octene system and the rearranged, though more strained, bicyclo[3.2.1]octene system. escholarship.org The outcome of such rearrangements can be influenced by the presence of radical-stabilizing substituents. escholarship.org

Furthermore, the stereocontrolled construction of the bicyclo[2.2.2]octane skeleton via intramolecular aldol reactions has been shown to be a key step in the synthesis of complex molecules, with the stereochemistry being carefully controlled during the cyclization process. bohrium.com The oxidative scission of bicyclo[2.2.2]octenones represents another class of complex transformations where mechanistic studies, such as investigating the fragmentation of ketoximes and Schmidt-type reactions, are crucial for developing new synthetic applications. nih.govacs.org

Design of Highly Functionalized Derivatives with Tailored Chemical Reactivity for Specific Academic Applications

The rigid bicyclo[2.2.2]octane scaffold serves as an excellent platform for designing highly functionalized molecules with specific chemical reactivity for a variety of academic pursuits, including their use as molecular probes, ligands for asymmetric catalysis, and building blocks in the synthesis of complex natural products.

Researchers have successfully synthesized a wide array of functionalized derivatives. These include optically active compounds derived from chlorinated intermediates, as well as amino- and hydroxy-substituted bicyclo[2.2.2]octanes. acs.orgnih.gov The synthesis of a tetrasubstituted bicyclo[2.2.2]octane has been reported as a potential inhibitor of influenza virus sialidase, highlighting the potential of these derivatives in medicinal chemistry research. nih.gov

The development of spiro-cyclohexene bicyclo[2.2.2]octane derivatives and highly functionalized cyclohexene (B86901) frameworks from the oxidative scission of bicyclo[2.2.2]octenones further expands the chemical space accessible from this scaffold. nih.govacs.orgresearchgate.net Moreover, the bicyclo[2.2.2]octane core has been employed as a structural mimic of peptide motifs to inhibit protein-protein interactions, demonstrating its utility in chemical biology. nih.gov The ability to introduce a variety of functional groups at specific positions on the rigid framework allows for the fine-tuning of the molecule's properties for targeted applications.

Table 3: Examples of Functionalized Bicyclo[2.2.2]octane Derivatives and Their Applications

Derivative Type Key Functional Groups Potential Academic Application Reference
Chiral Alcohols and Ketones -OH, =O Chiral building blocks for asymmetric synthesis. acs.org acs.org
Amino Alcohols and Acids -NH₂, -OH, -COOH Synthesis of constrained amino acids and peptidomimetics. nih.gov nih.gov
Tetrasubstituted Bicyclooctanes Multiple varied substituents Enzyme inhibition studies. nih.gov nih.gov
Spirocyclic Derivatives Spiro-fused cyclohexene ring Exploration of novel three-dimensional chemical space. researchgate.net researchgate.net
Peptide Mimetics Isopropyl and other side chains Probing protein-protein interactions. nih.gov nih.gov
Bridgehead-Functionalized Amine or other groups at C1/C4 Building blocks for complex molecular architectures. arkat-usa.org arkat-usa.org

Q & A

Q. Key Parameters :

  • Temperature : Cyclization reactions often require high temperatures (80–120°C) for ring strain relief .
  • Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in alkylation steps .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilic reactivity for hydroxylation .

Q. Table 1: Representative Synthetic Routes

MethodYield (%)Key ConditionsReference
Diels-Alder Cyclization45–60Toluene, 110°C, 24 h
Friedel-Crafts Alkylation35–50AlCl₃, CH₂Cl₂, 0°C → RT

Basic: How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals for the hydroxyl proton (δ 1.5–2.0 ppm, broad) and hexyl chain protons (δ 0.8–1.4 ppm) .
    • ¹³C NMR : Bicyclic carbons appear at δ 25–35 ppm; the hydroxyl-bearing carbon at δ 70–75 ppm .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 212.3 (C₁₃H₂₄O⁺) confirms molecular weight .
  • IR Spectroscopy : O-H stretch at 3200–3400 cm⁻¹; C-O stretch at 1050–1150 cm⁻¹ .

Critical Note : Use high-resolution MS to distinguish from structural analogs (e.g., pentyl derivatives) .

Advanced: What strategies are effective in resolving contradictory data regarding the stereochemical outcomes of this compound synthesis?

Methodological Answer:
Contradictions often arise from:

  • Regioselectivity issues in alkylation or hydroxylation steps.
  • Racemization during acidic/basic conditions.

Q. Resolution Strategies :

Chiral HPLC : Separate enantiomers using columns like Chiralpak IG with hexane/isopropanol mobile phases .

X-ray Crystallography : Determine absolute configuration of single crystals (e.g., P2₁/c space group) .

Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Case Study : A 2024 study resolved conflicting stereochemical assignments for a bicyclo[2.2.2]octane derivative using X-ray data, confirming axial hydroxyl orientation .

Advanced: How does the hexyl substituent influence the reactivity and physicochemical properties of bicyclo[2.2.2]octan-1-ol derivatives compared to shorter alkyl chains?

Methodological Answer:

  • Lipophilicity : Hexyl increases logP by ~1.5 units vs. methyl/pentyl analogs, enhancing membrane permeability .
  • Thermal Stability : Longer chains reduce melting points (e.g., hexyl: 85–90°C vs. methyl: 120°C) due to disrupted crystal packing .
  • Reactivity : Hexyl groups hinder nucleophilic attack at the hydroxyl site (steric shielding) but stabilize carbocation intermediates in SN1 reactions .

Q. Table 2: Comparative Physicochemical Data

PropertyHexyl DerivativePentyl DerivativeMethyl Derivative
logP4.23.82.1
Melting Point (°C)85–9095–100115–120
Solubility (mg/mL, H₂O)0.050.121.5

Advanced: What experimental approaches can study the hydrogen bonding interactions of this compound in solution-phase studies?

Methodological Answer:

  • NMR Titration : Monitor hydroxyl proton shifts in DMSO-d₆ upon adding H-bond acceptors (e.g., DIPEA) .
  • FT-IR in Variable Solvents : Compare O-H stretching frequencies in polar (e.g., MeOH) vs. nonpolar (e.g., CCl₄) solvents .
  • Molecular Dynamics Simulations : Analyze H-bond lifetimes using AMBER force fields .

Key Finding : The hydroxyl group forms stronger H-bonds with carbonyl oxygen (e.g., in esters) than with amines, as shown by Δδ > 0.5 ppm in ¹H NMR .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.